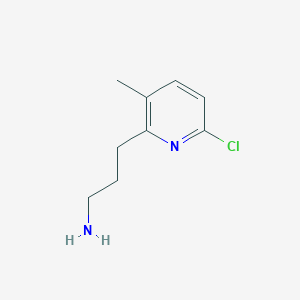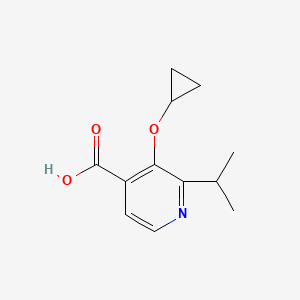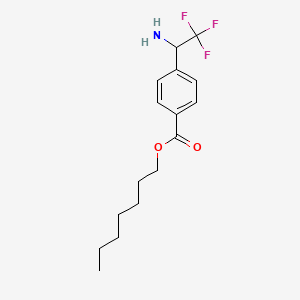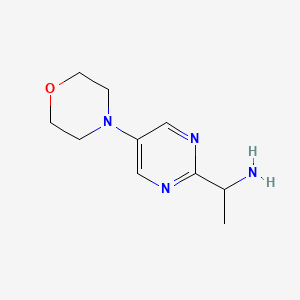
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a pyrimidine ring substituted with a morpholine group and an ethanamine side chain. It is known for its potential biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine typically involves the reaction of a pyrimidine derivative with morpholine under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which play a role in fibrosis . Additionally, it can interact with cellular signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 1-(5-Fluoropyrimidin-2-yl)ethanamine
- N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
Uniqueness
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is unique due to its specific combination of a morpholine group and a pyrimidine ring, which imparts distinct biological activities and chemical properties. This combination makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
944906-45-0 |
|---|---|
Fórmula molecular |
C10H16N4O |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(5-morpholin-4-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N4O/c1-8(11)10-12-6-9(7-13-10)14-2-4-15-5-3-14/h6-8H,2-5,11H2,1H3 |
Clave InChI |
LIRPXDQIXLPPKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=N1)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








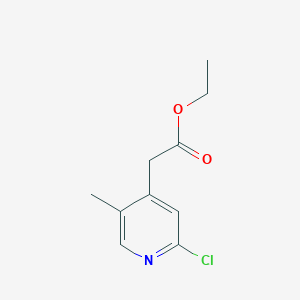
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
